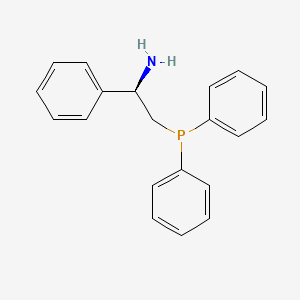

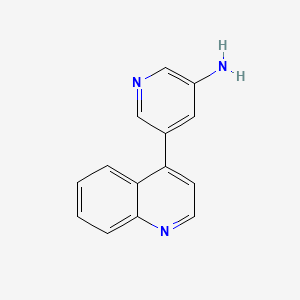

(R)-2-(Diphenylphosphino)-1-phenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

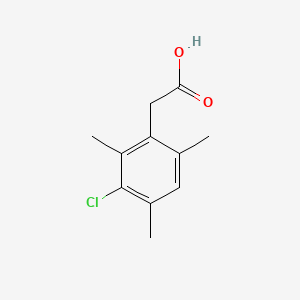

Compounds like “®-2-(Diphenylphosphino)-1-phenylethanamine” belong to a class of compounds known as phosphines. These are characterized by the presence of a phosphorus atom bonded to carbon atoms . They are often used as ligands in the field of coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of phosphines typically involves the reaction of a phosphorus halide with a Grignard or organolithium reagent. The specific synthesis route for “®-2-(Diphenylphosphino)-1-phenylethanamine” would depend on the starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of phosphines is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, forming adducts with electrophiles. They can also act as ligands, binding to metal centers in coordination complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphines depend on their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis of β-Diphenylphosphine-carbonyl Compounds

Research by Brunner et al. (1982) demonstrated the use of (R)-2-(Diphenylphosphino)-1-phenylethanamine in the synthesis of various β-Diphenylphosphine-carbonyl compounds. These compounds were prepared through reactions involving bromomethyl-carbonyl compounds and diphenyl(trimethylsilyl)phosphine (Brunner, H., Dylla, M. E., Hecht, G., & Pieronczyk, W., 1982).

Asymmetric Hydrogenation

Brown and Murrer (1982) explored the application of this compound in asymmetric hydrogenation. They found that its cationic rhodium(I) solvated complex was effective in catalytic asymmetric hydrogenation, achieving optical yields up to 88% (Brown, J. M., & Murrer, B., 1982).

Chiral Palladium Template Promoted Hydrophosphination

Zhang et al. (2009) utilized this compound in a chiral palladium template promoted hydrophosphination reaction. This approach resulted in high regio- and stereoselectivities at low temperatures, producing optically active ligands (Zhang, Y., Tang, L., Pullarkat, S. A., Liu, F., Li, Y., & Leung, P., 2009).

Applications in Catalytic Asymmetric Hydrogenation

Miyashita et al. (1984) investigated the use of 2, 2'-bis(diphenylphosphino)-1, 1'-binaphthyl(binap), related to this compound, in Rh(I)-catalyzed asymmetric hydrogenations. The study focused on the factors controlling enantioselectivity and mechanistic aspects (Miyashita, A., Takaya, H., Souchi, T., & Noyori, R., 1984).

Synthesis of Palladium(II) and Platinum(II) Complexes

Longmire, Zhang, and Shang (1998) synthesized enantiomerically pure (1R,1‘R)-1,3-bis[1-(diphenylphosphino)ethyl]benzene, a compound structurally related to this compound. These complexes were used in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes (Longmire, J., Zhang, X., & Shang, M., 1998).

Rhodium(I) Complex Formation

Ainscough et al. (2004) studied the formation of a Rhodium(I) complex containing a mixed donor 'P2N' tridentate ligand, involving 2-(diphenylphosphino)-N-[2-(diphenylphosphino)benzylidene]benzeneamine, a compound related to this compound. This study provided insights into the structural and reactive properties of such complexes (Ainscough, E., Brodie, A., Burrell, A., Derwahl, A., & Taylor, S. K., 2004).

Mechanism of Action

Target of Action

Similar compounds, such as diphenylphosphino styrene (dpps), have been used in the formation of well-defined homopolymers and diblock copolymers . These polymers have predictable molecular weights and narrow polydispersities , suggesting that the compound may interact with polymer chains during its action.

Mode of Action

Related phosphorus compounds have been used as ligands in enantioselective metal-catalysed reactions . These reactions allow the preparation of optically active products with the desired enantiopurity . Therefore, it’s plausible that ®-2-(Diphenylphosphino)-1-phenylethanamine may interact with its targets in a similar manner, acting as a ligand in catalytic reactions.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

The compound’s potential role in the formation of well-defined homopolymers and diblock copolymers suggests that it may influence the structure and properties of these polymers.

Action Environment

For instance, in the context of software development, a workflow job that references an environment must follow any protection rules for the environment before running or accessing the environment’s secrets . Therefore, it’s plausible that similar environmental factors could influence the action of ®-2-(Diphenylphosphino)-1-phenylethanamine.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 |

Source

|

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141096-35-7 |

Source

|

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)